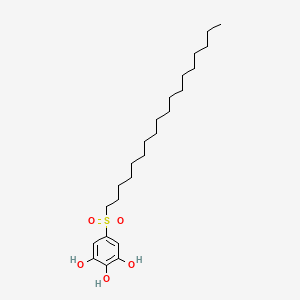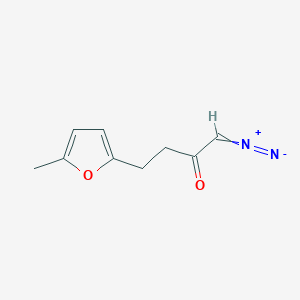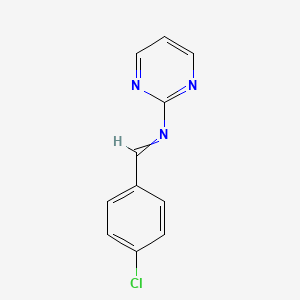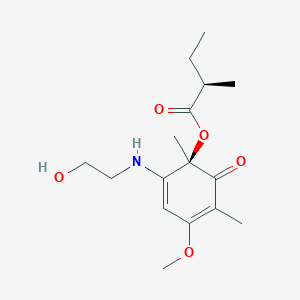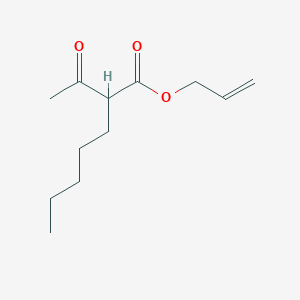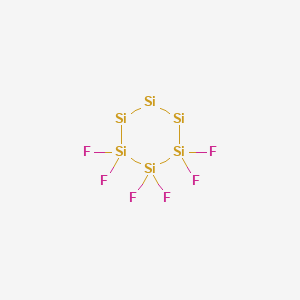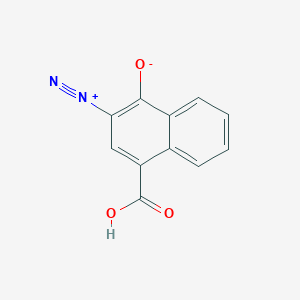
4-Carboxy-2-diazonionaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxyl and diazonium functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-carboxy-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene-1-carboxylic acid, which is then reduced to 4-amino-1-naphthoic acid. This intermediate is subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Carboxy-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-Carboxy-2-aminonaphthalene.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Carboxy-2-diazonionaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable diazonium salts.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Carboxy-2-diazonionaphthalen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonionaphthalen-1-olate: Similar structure but lacks the carboxyl group.
4-Carboxy-2-aminonaphthalene: Precursor in the synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate.
Naphthoquinone derivatives: Products of oxidation reactions.
Uniqueness
This compound is unique due to the presence of both carboxyl and diazonium functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
97606-12-7 |
|---|---|
Fórmula molecular |
C11H6N2O3 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
4-carboxy-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H6N2O3/c12-13-9-5-8(11(15)16)6-3-1-2-4-7(6)10(9)14/h1-5H,(H-,14,15,16) |
Clave InChI |
BPAAASFRRLDLMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



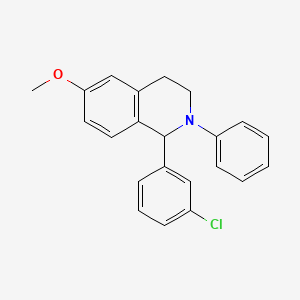


![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)

